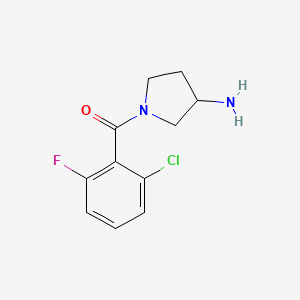

(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone

Description

Properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(2-chloro-6-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2O/c12-8-2-1-3-9(13)10(8)11(16)15-5-4-7(14)6-15/h1-3,7H,4-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIKIZUXTGHVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone involves the formation of an amide bond between 3-aminopyrrolidine and a suitably activated 2-chloro-6-fluorophenyl carboxylic acid derivative or its equivalent.

-

- 3-Aminopyrrolidine (amine component)

- 2-Chloro-6-fluorobenzoyl chloride or 2-chloro-6-fluorobenzoic acid activated as an acid chloride or anhydride

-

- Solvent: Dichloromethane (DCM), ethanol, or 1-pentanol

- Base: Triethylamine or other tertiary amines to scavenge HCl formed during amidation

- Temperature: Ambient to moderate heating (room temperature to 120 °C depending on solvent and scale)

- Time: Several hours (e.g., 6 hours at 120 °C reported in some synthetic schemes)

Procedure:

The amine is reacted with the acid chloride in the presence of triethylamine to form the amide bond. The reaction mixture is then quenched with water, and the product is isolated by precipitation or extraction, followed by purification using flash column chromatography.

Example from Literature:

A reported synthesis involved heating (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone with a precursor in 1-pentanol at 120 °C for 6 hours, followed by aqueous workup and purification to yield the desired amide in approximately 51% yield.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scale, yield, and purity:

Continuous Flow Reactors:

Use of continuous flow technology enables precise control of reaction parameters, improved heat transfer, and safer handling of reactive intermediates, leading to consistent product quality.Automated Systems:

Automation facilitates reproducibility and scalability, reducing human error and increasing throughput.-

- Use of catalytic amounts of bases or coupling reagents to minimize side reactions

- Selection of solvents that enhance solubility and reaction rates

- Temperature and time optimization to maximize conversion and minimize degradation

These measures ensure the compound is produced efficiently with high purity suitable for pharmaceutical applications.

Reaction Mechanism and Chemical Analysis

The key step is an amide bond formation via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acid chloride:

- The amine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Chloride ion is displaced, forming the amide bond.

- Triethylamine neutralizes the released HCl, driving the reaction forward.

- The compound can undergo further chemical modifications such as substitution on the phenyl ring (at chloro or fluoro positions) or oxidation/reduction reactions on the amine or carbonyl groups.

Data Table: Summary of Preparation Conditions and Yields

Detailed Research Findings

Nucleophilic Aromatic Substitution (S_NAr):

The chloro and fluoro substituents on the phenyl ring can be sites for nucleophilic aromatic substitution, allowing for structural diversification. This is exploited in medicinal chemistry to create analogues with varied biological activity.Purification Techniques:

Flash column chromatography using dichloromethane/methanol mixtures is commonly employed to isolate the pure compound after synthesis, ensuring removal of unreacted starting materials and by-products.Spectroscopic Characterization: 1H NMR and LC-MS data confirm the structure and purity of the synthesized compound. For example, 1H NMR signals correspond to aromatic protons, amine protons, and pyrrolidine ring protons, while LC-MS shows molecular ion peaks consistent with the expected molecular weight.

Chemical Reactions Analysis

(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the amine group or other functional groups present in the molecule.

Substitution: Substitution reactions can occur at the chloro and fluoro positions on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives or other reduced functional groups.

Substitution: Formation of substituted phenyl derivatives with different substituents at the chloro and fluoro positions.

Scientific Research Applications

(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone: has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Heterocyclic Moieties

A key analog is (2-chloro-6-fluorophenyl)(4-phenylpiperazin-1-yl)methanone (Compound ID: Y206-8526), which replaces the 3-aminopyrrolidine group with a 4-phenylpiperazine ring. Structural and computational analyses reveal:

The phenyl-substituted piperazine may also introduce steric hindrance or π-π stacking interactions absent in the aminopyrrolidine derivative.

Thermal Stability of Methanone Derivatives

Methanone derivatives with tetrazole groups, such as di(1H-tetrazol-5-yl) methanone oxime, exhibit decomposition temperatures up to 288.7°C, attributed to extensive hydrogen-bond networks . While thermal data for the target compound are unavailable, its halogenated aryl group and rigid pyrrolidine ring may confer moderate thermal stability, though likely lower than tetrazole-based analogs.

Structure-Activity Relationships (SAR) in Pyrrole/Indole Derivatives

Evidence from pyrrole-derived cannabinoids (e.g., JWH-030) highlights the critical role of substituent length and rigidity in receptor binding. Pyrrole analogs with 4–6 carbon side chains show optimal CB1 receptor affinity, while shorter chains reduce activity . Notably, pyrrole derivatives are generally less potent than indole analogs , suggesting that replacing pyrrolidine with bulkier or more rigid groups (e.g., piperazine) could alter pharmacological profiles.

Biological Activity

(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone is a compound of significant interest due to its biological activity, particularly in the context of cancer research. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of organic compounds known as pyrrolidines. Its structure includes a pyrrolidine ring, an amine group, and a chloro-fluoro phenyl group. The IUPAC name for this compound is this compound, with the chemical formula and CAS number 1248997-98-9.

Enzyme Interaction

This compound has been shown to inhibit various enzymes, notably cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. The compound binds to the active site of CDK2, preventing the phosphorylation of its substrates and thereby inhibiting its activity.

Stability and Degradation

In laboratory settings, this compound exhibits stability under standard conditions but may degrade over extended periods or specific environmental conditions. Long-term exposure has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Induction of Apoptosis

Research indicates that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's ability to trigger apoptosis is linked to its interaction with CDK2 and subsequent alterations in gene expression related to cell survival.

The molecular mechanism involves several pathways:

- Binding Interactions : The compound binds to specific biomolecules, disrupting normal cellular functions.

- Enzyme Inhibition : By inhibiting CDK2, it alters the phosphorylation states of target proteins involved in cell cycle progression.

- Gene Expression Changes : It induces changes in the expression levels of genes associated with apoptosis and cell cycle regulation.

Study on Cancer Cell Lines

In a study assessing the effects on MCF-7 and HCT-116 cells, treatment with this compound resulted in:

| Cell Line | IC50 Value (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 15 | 70 |

| HCT-116 | 10 | 65 |

These results indicate that the compound exhibits potent anti-proliferative effects across different cancer types, highlighting its potential as a therapeutic agent.

Q & A

Q. What synthetic routes are recommended for synthesizing (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone, and what parameters critically influence reaction yield?

- Methodological Answer : The synthesis typically involves coupling 2-chloro-6-fluorobenzoic acid derivatives with 3-aminopyrrolidine. Key steps include:

- Activation of the carbonyl group : Use coupling agents like EDCI/HOBt for amide bond formation under inert conditions (e.g., nitrogen atmosphere).

- Fluorination/chlorination control : Optimize stoichiometry of halogenating agents (e.g., POCl₃ for chlorination) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor intermediates via TLC and confirm final structure using / NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR to confirm fluorophenyl substitution patterns (δ ≈ -110 to -120 ppm for aromatic fluorine).

- NMR for pyrrolidine ring protons (δ 1.8–3.5 ppm) and amine proton (δ ~2.0 ppm, broad singlet).

- Chromatography :

- HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect impurities at 254 nm. Compare retention times against reference standards (e.g., EP impurity guidelines for related methanones) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and rule out adducts or degradation products .

Advanced Research Questions

Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., bacterial gyrase for fluoroquinolone analogs). Prioritize conformational sampling of the pyrrolidine ring due to its flexibility .

- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonding between the amine group and conserved residues (e.g., Asp/Glu in catalytic sites) .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies, focusing on contributions from halogen (Cl/F) interactions .

Q. How can crystallographic data contradictions (e.g., disordered regions) be resolved during structure refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for refining disordered regions by partitioning occupancies and applying restraints (e.g., SIMU/DELU for thermal motion) .

- Validation : Cross-check with OLEX2’s real-space difference maps to ensure electron density aligns with modeled disorder. Use PLATON’s ADDSYM to detect missed symmetry elements .

- Data Collection : Collect high-resolution data (<1.0 Å) at synchrotron facilities to resolve ambiguities in fluorine/chlorine positions .

Q. What are the key considerations in designing stability studies to assess degradation pathways under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.

- Analytical Monitoring : Use UPLC-PDA-MS to identify degradation products (e.g., hydrolysis of the methanone group or dehalogenation) .

- Mitigation Strategies :

- Stabilize solutions with antioxidants (e.g., ascorbic acid) and store lyophilized samples at -20°C to minimize organic degradation observed in prolonged experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.